molecular formula C19H19NO3S B12878334 (2R,4R)-3-Benzoyl-4-[2-(methylsulfanyl)ethyl]-2-phenyl-1,3-oxazolidin-5-one CAS No. 649723-61-5

(2R,4R)-3-Benzoyl-4-[2-(methylsulfanyl)ethyl]-2-phenyl-1,3-oxazolidin-5-one

Cat. No.: B12878334
CAS No.: 649723-61-5
M. Wt: 341.4 g/mol
InChI Key: VKXIYTUSLWFMCW-SJLPKXTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4R)-3-Benzoyl-4-(2-(methylthio)ethyl)-2-phenyloxazolidin-5-one is a chiral oxazolidinone derivative. This compound is notable for its potential applications in asymmetric synthesis and as a chiral auxiliary in organic chemistry. Its unique structure, featuring both benzoyl and phenyl groups, along with a methylthioethyl side chain, makes it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-3-Benzoyl-4-(2-(methylthio)ethyl)-2-phenyloxazolidin-5-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via acylation using benzoyl chloride in the presence of a base such as triethylamine.

    Addition of the Methylthioethyl Side Chain: This step involves the alkylation of the oxazolidinone ring with a suitable methylthioethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-3-Benzoyl-4-(2-(methylthio)ethyl)-2-phenyloxazolidin-5-one can undergo various types of chemical reactions, including:

    Oxidation: The methylthioethyl side chain can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.

    Substitution: The phenyl and benzoyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(2R,4R)-3-Benzoyl-4-(2-(methylthio)ethyl)-2-phenyloxazolidin-5-one has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which (2R,4R)-3-Benzoyl-4-(2-(methylthio)ethyl)-2-phenyloxazolidin-5-one exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a chiral environment during the reaction. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-3-Benzoyl-4-(2-(methylthio)ethyl)-2-phenyloxazolidin-5-one: The enantiomer of the compound .

    (2R,4R)-3-Benzoyl-4-(2-(methylthio)ethyl)-2-methyl-oxazolidin-5-one: A similar compound with a methyl group instead of a phenyl group.

Uniqueness

(2R,4R)-3-Benzoyl-4-(2-(methylthio)ethyl)-2-phenyloxazolidin-5-one is unique due to its specific combination of functional groups and chiral centers. This makes it particularly useful in asymmetric synthesis, where the precise control of stereochemistry is crucial.

Properties

CAS No.

649723-61-5

Molecular Formula

C19H19NO3S

Molecular Weight

341.4 g/mol

IUPAC Name

(2R,4R)-3-benzoyl-4-(2-methylsulfanylethyl)-2-phenyl-1,3-oxazolidin-5-one

InChI

InChI=1S/C19H19NO3S/c1-24-13-12-16-19(22)23-18(15-10-6-3-7-11-15)20(16)17(21)14-8-4-2-5-9-14/h2-11,16,18H,12-13H2,1H3/t16-,18-/m1/s1

InChI Key

VKXIYTUSLWFMCW-SJLPKXTDSA-N

Isomeric SMILES

CSCC[C@@H]1C(=O)O[C@@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CSCCC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.